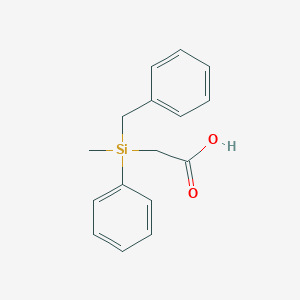

(-)-Benzylmethylphenylsilylacetic Acid

Description

Significance of Stereogenic Silicon Centers in Organic Synthesis

The incorporation of a stereogenic silicon center into a molecule provides a powerful method for controlling stereochemistry during chemical reactions. acs.org Silyl (B83357) groups can influence the steric and electronic environment of a molecule, directing the outcome of reactions to favor the formation of a specific stereoisomer. acs.org One of the primary advantages of using silicon-based stereocontrol is the unique reactivity of the carbon-silicon bond. This bond is stable under many reaction conditions, yet it can be cleaved selectively through methods like protodesilylation or oxidation, allowing the silyl group to be removed after it has served its stereodirecting role. acs.org

Furthermore, chiral organosilicon compounds with stereogenic silicon centers are increasingly recognized for their potential in developing advanced materials, medicinal applications, and as specialized ligands for asymmetric catalysis. rsc.org The ability to synthesize and manipulate these silicon-stereogenic molecules is crucial for advancing asymmetric transformations and creating novel functional molecules.

Historical Context of Optically Active Silicon Compounds

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. sbfchem.com However, it was the extensive and pioneering work of British chemist Frederic Kipping from 1898 to 1944 that laid the foundational groundwork for the field. researchgate.net Kipping's research into the synthesis of organosilicon compounds and his discovery of polysiloxanes were critical milestones. sbfchem.com

The concept of chirality at the silicon atom, and thus the existence of optically active organosilicon compounds, was a significant theoretical and experimental challenge. The first successful resolution of a chiral organosilicon compound and the demonstration of substitution reactions at an asymmetric silicon atom that proceeded with either retention or inversion of configuration marked a new phase in organosilicon stereochemistry. This breakthrough opened the door to a deeper understanding of reaction mechanisms at silicon centers, drawing parallels to the well-established stereochemistry of carbon. Commercial production of organosilicon compounds began in earnest during World War II, driven by the need for new high-performance materials. researchgate.net

Classification of Chiral Organosilicon Compounds: Si-centered vs. C-centered Chirality

Chiral organosilicon compounds can be broadly categorized based on the location of the stereogenic center:

Si-centered Chirality: This class refers to compounds where the silicon atom itself is the stereocenter. For the silicon atom to be chiral, it must be bonded to four different groups. Molecules with Si-centered chirality are central to the study of stereoselective reactions involving the silicon atom directly. (-)-Benzylmethylphenylsilylacetic Acid is a prime example of a compound with a stereogenic silicon center.

C-centered Chirality: In this category, the chirality resides on a carbon atom within one of the organic substituents attached to the silicon atom. The silyl group in these molecules is achiral but can act as a bulky or electronically influential substituent that directs the stereochemical outcome of reactions at the remote chiral carbon center.

This distinction is fundamental as it dictates the role of the silicon-containing moiety in a chemical process, whether as a direct participant in the stereochemical event or as an influential auxiliary group.

Overview of this compound's Place in Stereoselective Chemistry

This compound holds a specific and important place in the field of stereoselective analysis. Its primary application is as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity, or enantiomeric excess (e.e.), using Nuclear Magnetic Resonance (NMR) spectroscopy. laboratoriumdiscounter.nlchemicalbook.com

In chemical analysis, enantiomers of a chiral compound are indistinguishable in an achiral environment, including standard NMR spectroscopy. To overcome this, a chiral derivatizing agent is used. A CDA is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Because diastereomers have different physical properties, their NMR spectra will also be different. wikipedia.orgoxinst.com

This compound, being an enantiomerically pure chiral acid, can react with a racemic or enantiomerically enriched mixture of a chiral alcohol or amine. This reaction forms two new diastereomeric esters or amides. The protons in these diastereomers are in different chemical environments, leading to separate and distinguishable signals in the ¹H NMR spectrum. By integrating the areas of these distinct signals, one can accurately calculate the ratio of the original enantiomers in the analyte mixture. oxinst.com This technique, exemplified by reagents like Mosher's acid, is a powerful tool for quality control in asymmetric synthesis and for assigning the absolute configuration of chiral molecules. wikipedia.orgtcichemicals.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 95349-35-2 | laboratoriumdiscounter.nlchemicalbook.com |

| Molecular Formula | C₁₆H₁₈O₂Si | laboratoriumdiscounter.nl |

| Molecular Weight | 270.40 g/mol | laboratoriumdiscounter.nl |

| Appearance | White to Almost white powder/crystal | tcichemicals.com |

| Melting Point | 70 °C | laboratoriumdiscounter.nl |

| Primary Application | Chiral Derivatizing Agent (for NMR) | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzyl-methyl-phenylsilyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQZCPYHVQEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216149 | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95349-35-2, 95373-54-9 | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95349-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of Benzylmethylphenylsilylacetic Acid

Methodologies for Asymmetric Construction of the Silicon Stereogenic Center

The asymmetric synthesis of chiral organosilanes like (-)-Benzylmethylphenylsilylacetic Acid can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric induction strategies. rsc.org Each of these approaches has distinct methods and advantages.

Resolution Techniques

Resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org This method does not create a new stereocenter but rather isolates the desired enantiomer from a 50:50 mixture of both.

A common and well-established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with a single enantiomer of a chiral amine, also known as a resolving agent. wikipedia.orgnih.gov For the resolution of (±)-Benzylmethylphenylsilylacetic Acid, chiral amines like (+)- or (-)-1-phenylethylamine are frequently employed. wikipedia.org

The reaction between the racemic acid and the chiral amine results in the formation of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated. wikipedia.org

Table 1: Common Chiral Amines for Resolution

| Chiral Amine | Application |

|---|---|

| (+)-1-Phenylethylamine | Forms diastereomeric salts with chiral acids. wikipedia.org |

| (-)-1-Phenylethylamine | Forms diastereomeric salts with chiral acids. wikipedia.org |

| Brucine | A naturally occurring alkaloid used as a resolving agent. wikipedia.org |

Once the diastereomeric salts are formed, they can be separated based on their differing solubilities in a suitable solvent through a process called fractional crystallization. wikipedia.orgresearchgate.net One diastereomer will typically be less soluble and will crystallize out of the solution first, allowing for its separation by filtration. wikipedia.org The choice of solvent is crucial for successful separation, as it can influence the solubility and crystal formation of the diastereomeric salts. researchgate.net After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral amine. wikipedia.org

The efficiency of the resolution can be influenced by factors such as the choice of resolving agent and the crystallization conditions. mdpi.comsemanticscholar.org

Asymmetric Induction Strategies

Asymmetric induction, also known as asymmetric synthesis, aims to selectively create the desired stereoisomer from a prochiral starting material. tcichemicals.com This approach avoids the 50% theoretical yield limitation of classical resolution.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. The steric and electronic properties of the auxiliary would then direct the approach of reagents to create the silicon stereocenter with the desired configuration. A variety of chiral auxiliaries are available, with oxazolidinones and camphor-based derivatives being common examples. wikipedia.orgsigmaaldrich.com The choice of auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity. nih.gov

Table 2: Examples of Chiral Auxiliaries

| Auxiliary Type | Example | Common Applications |

|---|---|---|

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Aldol (B89426) reactions, alkylations wikipedia.orgsigmaaldrich.com |

| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Asymmetric alkylations sigmaaldrich.com |

Enantioselective catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.orgnih.gov This approach is highly efficient and atom-economical. For the synthesis of silicon-stereogenic compounds, various catalytic methods have been developed. rsc.org

One promising method is the Lewis base-catalyzed dynamic kinetic silyletherification of precursors. In this process, a chiral Lewis base catalyst can differentiate between the two enantiomers of a racemic starting material or the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the silyl (B83357) ether product. acs.org Recent advancements in organocatalysis have provided metal-free alternatives for the enantioselective construction of silicon stereocenters. rsc.orgacs.org These methods often involve the desymmetrization of prochiral silanes or the dynamic kinetic asymmetric transformation of racemic organosilanes. rsc.org

Research has demonstrated the use of rhodium catalysts with chiral ligands for the enantioselective dehydrogenative Si-O coupling of dihydrosilanes with alcohols, producing chiral alkoxysilanes. documentsdelivered.com Similarly, copper-catalyzed desymmetrizing protoboration of vinylsilanes has been shown to be an effective method for creating silicon stereocenters. researchgate.net These catalytic systems offer high levels of enantioselectivity and can be applied to a range of substrates.

Precursor Design and Synthesis for Stereocontrol

The successful stereoselective synthesis of this compound hinges on the careful design and synthesis of precursors that enable precise control over the stereochemistry at the silicon center. A common strategy for the synthesis of α-silyl carboxylic acids involves the C-silylation of a pre-formed enolate of an acetic acid derivative. However, achieving high enantioselectivity in this process requires the use of chiral auxiliaries or chiral catalysts.

One plausible approach to obtaining the desired (-)-enantiomer involves the use of a chiral auxiliary, such as (-)-menthol, to resolve a racemic mixture of a suitable precursor like benzylmethylphenylsilane. This resolved chiral silane (B1218182) can then be used to generate the target acid. Another strategy involves the asymmetric hydrosilylation of a suitable substrate, catalyzed by a chiral transition metal complex.

A key precursor for the synthesis is often a corresponding α-silyl ester, which can be prepared by reacting the dianion of acetic acid with a suitable chlorosilane. The choice of the silylating agent is crucial; for instance, using chloro(methyl)diphenylsilane (B85503) has been shown to favor C-silylation over O-silylation, leading to the desired α-silyl ester in good yield. thieme-connect.de For the specific synthesis of this compound, a precursor such as benzylmethylphenylchlorosilane would be required. The synthesis of this chiral chlorosilane is a critical step, and its stereochemical purity will directly impact the enantiomeric excess of the final product.

General methods for the preparation of α-silyl carboxylic acids often involve a one-pot reaction between trimethylsilylacetate and different chlorosilanes. bgu.ac.il The direct alkylation of the dianion of a silylacetic acid with various halides can also be employed to introduce further substitution. bgu.ac.il

The table below outlines potential precursors and their roles in the synthesis of (-)-benzylmethylphenylslylacetic acid.

| Precursor | Role in Synthesis |

| Benzylmethylphenylsilane | Racemic starting material for resolution to obtain the chiral silane. |

| (-)-Menthol | Chiral resolving agent for the separation of enantiomers of benzylmethylphenylsilane. |

| Benzylmethylphenylchlorosilane | Chiral silylating agent to introduce the desired stereocenter. |

| Trimethylsilylacetate | Source of the acetic acid moiety. |

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

Achieving high enantiomeric excess (ee) and chemical yield is paramount in any stereoselective synthesis. The optimization of reaction conditions is a critical step to maximize the formation of the desired this compound. Several factors can influence the outcome of the reaction, including the choice of solvent, temperature, base, and catalyst.

For instance, in the silylation of ester enolates, the solvent can play a significant role in the ratio of C- to O-silylation. thieme-connect.de The use of a non-polar solvent may favor the desired C-silylation. Temperature is another critical parameter that can affect the stereoselectivity of the reaction. Lower temperatures often lead to higher enantiomeric excess by reducing the rate of competing side reactions and enhancing the steric and electronic differentiation in the transition state.

The choice of base is also crucial for the formation of the enolate. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is commonly used to generate the enolate of the acetic acid derivative. The concentration and rate of addition of the base can also impact the yield and selectivity.

In catalytic asymmetric approaches, the selection of the chiral ligand and the metal catalyst is of utmost importance. For example, rhodium, iridium, or palladium catalysts paired with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric C-H silylation to construct chiral organosilicon compounds. rsc.org The catalyst loading, pressure of gaseous reactants (if any), and reaction time are all parameters that need to be carefully optimized.

The following table presents a hypothetical optimization of reaction conditions for the synthesis of this compound, based on common findings in stereoselective synthesis.

| Entry | Solvent | Temperature (°C) | Base | Catalyst/Ligand | Yield (%) | ee (%) |

| 1 | THF | -78 | LDA | None | 65 | 40 |

| 2 | Toluene | -78 | LDA | None | 70 | 55 |

| 3 | Toluene | -100 | LHMDS | None | 75 | 65 |

| 4 | Toluene | -100 | LHMDS | Chiral Ligand A | 85 | 92 |

| 5 | DCM | -100 | LHMDS | Chiral Ligand B | 82 | 95 |

Scale-up Considerations for Enantioselective Production

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several challenges that need to be addressed. Key considerations include the availability and cost of starting materials, the safety and environmental impact of the process, and the robustness and reproducibility of the reaction.

The cost and availability of the chiral precursor, such as resolved benzylmethylphenylchlorosilane or a specific chiral catalyst, will be a major factor in the economic viability of the large-scale synthesis. The development of a practical, gram-scale synthesis is a crucial first step.

Safety is another paramount concern. The use of pyrophoric reagents like organolithium bases (e.g., LDA) and flammable solvents requires specialized equipment and handling procedures. The environmental impact of the process, including the generation of waste and the use of hazardous materials, must also be carefully managed. The development of catalytic methods is often favored for scale-up as it reduces the amount of chiral material required and can lead to more atom-economical processes. acs.org

The robustness of the reaction is critical for ensuring consistent product quality on a larger scale. This includes the sensitivity of the reaction to impurities in the starting materials and solvents, as well as variations in reaction parameters such as temperature and mixing. Thorough process optimization and the development of reliable analytical methods to monitor the reaction progress and product purity are essential.

Finally, the purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for purifying chiral compounds as it can also lead to an enhancement of the enantiomeric excess. The development of a robust crystallization procedure is therefore a key aspect of scale-up.

Stereochemical Characterization and Configurational Studies

Assessment of Enantiomeric Purity (e.g., via NMR with chiral derivatizing agents)

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical measure of the preponderance of one enantiomer in a mixture. libretexts.org While enantiomers have identical NMR spectra, their purity can be determined using NMR spectroscopy by converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR. libretexts.orgwikipedia.org This is commonly achieved using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). wikipedia.orgnih.govunipi.it

A chiral derivatizing agent is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a covalent bond, resulting in a pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and, crucially, distinct NMR spectra. libretexts.org For (-)-Benzylmethylphenylsilylacetic Acid, the carboxylic acid functional group can be derivatized with a chiral alcohol or amine.

The process involves:

Reacting the scalemic sample of Benzylmethylphenylsilylacetic Acid with an enantiopure CDA (e.g., (R)-1-phenylethanol).

This reaction produces two diastereomeric esters.

In the ¹H or ¹³C NMR spectrum of the resulting mixture, at least one set of corresponding protons or carbons in the two diastereomers will exhibit different chemical shifts (Δδ ≠ 0). researchgate.net

The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters for Enantiomeric Purity Analysis This table presents hypothetical data to illustrate the principle of using a CDA.

| Proton near Chiral Si Center | Chemical Shift (ppm) of Diastereomer 1 (from R-acid, S-CDA) | Chemical Shift (ppm) of Diastereomer 2 (from S-acid, S-CDA) | Signal Integration |

|---|---|---|---|

| Si-CH₃ | 0.45 | 0.48 | 95 |

| Si-CH₂-Ph | 2.30 | 2.35 | 5 |

| Calculated Enantiomeric Purity | | | 90% ee |

The enantiomeric purity is calculated using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Configurational Stability of the Chiral Silicon Center under Various Conditions

The utility of a chiral compound often depends on the stability of its stereogenic center against racemization. For organosilicon compounds, the tetrahedral silicon center is generally configurationally stable. nih.gov Unlike carbon, which readily forms sp²-hybridized intermediates that can lead to racemization, analogous species with silicon double bonds (Si=C, Si=Si) are typically highly reactive and not easily formed under standard conditions. nih.gov

Strong Nucleophiles or Electrophiles: Certain reagents could facilitate cleavage and reformation of bonds at the silicon center, potentially leading to a loss of stereochemical integrity.

Extreme Thermal Conditions: High temperatures could provide the energy necessary to overcome the barrier to inversion or bond cleavage.

Lewis Acid or Base Catalysis: The presence of certain catalysts might lower the energy barrier for stereochemical inversion.

In the absence of such specific and harsh conditions, the chiral silicon center in this compound is expected to be configurationally robust. Enantiomers of chiral compounds possess the same thermodynamic stability. quora.com

Relationship between Absolute Configuration and Optical Rotation

Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light. pressbooks.publibretexts.org Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-). pressbooks.pubwikipedia.org The designation "(-)" in this compound indicates that it is levorotatory.

A crucial concept in stereochemistry is that there is no general correlation between a compound's absolute configuration (R or S) and the sign of its specific optical rotation (+ or -). stackexchange.comlibretexts.orgmasterorganicchemistry.com An enantiomer with an R configuration may be dextrorotatory or levorotatory, depending on the specific molecule. pressbooks.pubmasterorganicchemistry.com The relationship can only be established through experimental measurement and determination of the absolute configuration. stackexchange.com

The specific rotation ([α]) is a characteristic physical property of a chiral molecule, just like its melting or boiling point. libretexts.orglibretexts.org For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction is opposite. libretexts.org For example, if the (S)-enantiomer has a specific rotation of -30°, the (R)-enantiomer will have a specific rotation of +30°. libretexts.org

Table 2: Examples of Chiral Compounds Showing Lack of Correlation between Absolute Configuration and Optical Rotation

| Compound | Absolute Configuration | Sign of Optical Rotation |

|---|---|---|

| (S)-Alanine | S | + |

| (S)-Lactic Acid | S | + |

| (S)-2-Butanol | S | + |

| (R)-Cysteine | R | - |

| (R)-2-Bromobutane | R | - |

This table clearly demonstrates that knowing a molecule is S does not predict whether it will be (+) or (-). Therefore, the levorotatory nature of this compound does not, on its own, reveal whether its absolute configuration at the silicon center is R or S.

Reactivity and Derivatization of Benzylmethylphenylsilylacetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group (-COOH) is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, and conversion into other reactive species.

The conversion of (-)-Benzylmethylphenylsilylacetic Acid to its corresponding esters and amides is a fundamental transformation. These reactions typically proceed without affecting the configuration of the chiral silicon center, provided that mild conditions are employed.

Esterification: Standard acid-catalyzed esterification methods, such as the Fischer-Speier esterification, can be used. laboratoriumdiscounter.nl This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. The general reaction is a dehydration synthesis. tcichemicals.com Alternatively, to avoid harsh acidic conditions that could potentially lead to side reactions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. libretexts.org

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. khanacademy.org Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures, which might not be suitable for sensitive substrates. researchgate.net More contemporary methods utilize coupling reagents, similar to esterification, to form the amide bond under mild conditions, which is crucial for preserving the stereochemical integrity of the chiral silicon center.

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst/Coupling Agent | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | H₂SO₄ (catalytic) | Reflux |

| Alcohol (R'-OH) | DCC or EDC | Room Temperature | |

| Amidation | Amine (R'R''NH) | Thionyl Chloride (SOCl₂) then Amine | Two steps, often at low to room temperature |

| Amine (R'R''NH) | DCC or EDC | Room Temperature |

To enhance the reactivity of the carboxyl group, this compound can be converted into several reactive intermediates. These intermediates are not typically isolated but are generated in situ for subsequent reactions.

Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively.

Acyl Azides: These can be formed from the corresponding acyl chloride and are key precursors for the Curtius rearrangement, which can lead to the formation of amines with the loss of one carbon atom.

Mixed Anhydrides: Reaction with chloroformates can produce mixed anhydrides, which are also effective acylating agents.

These transformations are standard in organic synthesis and are generally expected to proceed without complication for silylacetic acids, provided that the reagents are compatible with the silicon-carbon bonds. researchgate.net

Reactions at the Silicon Center

The chiral silicon atom in this compound is a key structural feature. Reactions at this center are of great interest for understanding the mechanisms of silicon chemistry and for the synthesis of novel enantiopure organosilanes.

Nucleophilic substitution at a chiral silicon center is a well-studied area. Unlike carbon-centered Sₙ2 reactions that almost exclusively proceed with inversion of configuration, substitutions at silicon can occur with either retention or inversion of stereochemistry. The outcome is highly dependent on the nature of the leaving group, the incoming nucleophile, and the reaction conditions.

The mechanism often involves the formation of a stable or transient pentacoordinate silicate (B1173343) intermediate. The geometry of this intermediate and the positions of the entering and leaving groups (apical or equatorial) dictate the stereochemical course of the reaction. For a compound like this compound, where the substituents are benzyl (B1604629), methyl, phenyl, and the carboxymethyl group, the steric and electronic properties of these groups play a significant role. For instance, attack by a hard nucleophile (like an organolithium reagent) often leads to retention of configuration, while softer nucleophiles may favor inversion.

Electrophilic cleavage of silicon-carbon bonds is another important reaction class for organosilanes. In the case of this compound, the Si-C(benzyl) and Si-C(phenyl) bonds are susceptible to cleavage by strong electrophiles. For example, protodesilylation (cleavage by a proton) or halodesilylation (cleavage by a halogen) can occur. These reactions often proceed with retention of configuration at the silicon center. The reactivity of the Si-C bonds can be influenced by the nature of the aromatic ring and the electrophile used.

Functional Group Transformations Retaining or Transferring Silicon Chirality

A major application of chiral organosilicon compounds like (-)-Benzylmethylphenylslylacetic Acid is in stereoselective synthesis, where the chirality at the silicon atom is either maintained throughout a synthetic sequence or is transferred to a new stereocenter.

Reactions that modify the carboxylic acid group, such as reduction to an alcohol or conversion to other functional groups, can be performed while retaining the original configuration at the silicon center. This allows for the synthesis of a variety of enantiomerically pure organosilicon building blocks. For example, reduction of the carboxylic acid to a primary alcohol would yield (-)-(2-(Benzylmethylphenylsilyl)ethanol), a chiral ligand precursor, with the stereochemistry at the silicon atom preserved.

The transfer of chirality involves reactions where the chiral silyl (B83357) group directs the stereochemical outcome of a reaction at a different part of the molecule or is transferred to another molecule with a defined stereochemical relationship. While specific examples for this compound are not extensively documented in readily available literature, the principle is a cornerstone of modern organosilicon chemistry, enabling the synthesis of complex chiral architectures.

Lack of Specific Research Data Hinders Exploration of this compound Derivatization

The synthesis of chiral derivatives from a parent molecule is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships, develop new catalysts, or create novel materials with specific stereochemical properties. Typically, the carboxylic acid functional group of a molecule like this compound can be readily converted into an amide by reaction with a primary or secondary amine, or into an ester through reaction with an alcohol. These reactions are fundamental in organic chemistry and can be facilitated by a variety of standard coupling agents and catalysts.

In the context of creating new chiral molecules, this compound could theoretically be reacted with other chiral amines or alcohols to produce diastereomeric amides or esters. These diastereomers, having different physical properties, could then potentially be separated and analyzed to study their unique biological activities or material characteristics. However, without specific published research focusing on this compound, any discussion of its derivatization remains speculative.

The absence of dedicated research on the derivatization of this particular silylacetic acid derivative for creating new chiral entities suggests that it may not be a commonly utilized building block in the scientific community for such purposes, or that such research is not widely disseminated in public-facing databases. Therefore, a detailed account of its reactivity and the specific applications of its potential chiral derivatives cannot be provided at this time.

Applications in Asymmetric Catalysis and Organic Synthesis

As a Chiral Building Block in Multistep Asymmetric Synthesis

In principle, a chiral carboxylic acid such as (-)-Benzylmethylphenylsilylacetic acid could serve as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, transferring their stereochemistry to the final product. The synthesis of complex chiral molecules, such as natural products and pharmaceuticals, often relies on this strategy.

However, a review of the literature does not provide specific examples or detailed research findings where (-)-Benzylmethylphenylphenylsilylacetic acid has been used as a chiral building block in a multistep asymmetric synthesis. The utility of a chiral building block is often determined by its synthetic accessibility and the efficiency with which it can be incorporated into a target molecule.

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. This is a powerful and widely used strategy in asymmetric synthesis.

While numerous chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, have been extensively studied and applied, there is a lack of specific documented examples of this compound being utilized in this capacity. The effectiveness of a chiral auxiliary depends on its ability to induce high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions, as well as the ease of its attachment and removal.

Precursor to Chiral Ligands for Asymmetric Catalysis

The transformation of chiral molecules into ligands for metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. These chiral ligands create a chiral environment around a metal center, enabling the enantioselective conversion of a prochiral substrate to a chiral product.

Theoretically, this compound could be chemically modified to serve as a precursor to various types of chiral ligands. For instance, the carboxylic acid functionality could be converted into an amide, alcohol, or other functional group that can coordinate to a metal. The silicon center also offers a unique structural element that could influence the ligand's stereoelectronic properties.

The design of chiral ligands containing silicon is an active area of research. The distinct properties of silicon compared to carbon, such as its larger atomic radius, different bond lengths and angles, and unique electronic characteristics, can offer advantages in the design of novel ligands. Key design principles often focus on:

Steric Hindrance: The bulky silyl (B83357) group can be used to create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate approach.

Electronic Effects: The electronic nature of the substituents on the silicon atom can be tuned to modify the electron density at the metal center, thereby influencing the catalytic activity and selectivity.

Conformational Rigidity: Introducing the silicon atom into a ligand backbone can impart conformational rigidity, which is often crucial for achieving high enantioselectivity.

While these general principles guide the design of silicon-containing chiral ligands, there is no specific literature detailing the design and synthesis of ligands derived directly from this compound.

Ligands derived from chiral precursors are employed in a wide range of metal-catalyzed asymmetric reactions. The following sections discuss two major classes of these transformations where such ligands, in theory, could be applied.

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. Chiral phosphine (B1218219) ligands are commonly used in combination with rhodium, ruthenium, or iridium catalysts. While there is extensive research on chiral phosphine ligands, specific data on ligands synthesized from this compound for this purpose are not available. The performance of a ligand in asymmetric hydrogenation is typically evaluated by the enantiomeric excess (ee) and turnover number (TON) achieved for a range of substrates.

Asymmetric aldol and Michael additions are fundamental C-C bond-forming reactions in organic synthesis. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, are frequently used to catalyze these reactions with high enantioselectivity.

Organosilicon compounds can be employed in these reactions, for example, through the use of chiral silicon-based Lewis acids or by generating chiral silyl enol ethers. However, there are no specific reports in the literature describing the use of ligands derived from this compound to catalyze these transformations. The success of such a catalyst would be measured by the yield, diastereoselectivity, and enantioselectivity of the product.

Role in the Synthesis of Enantiomerically Pure Pharmaceutical Intermediates and Agrochemicals

Extensive research of publicly available scientific literature and patent databases did not yield specific examples or detailed research findings regarding the direct application of This compound in the synthesis of enantiomerically pure pharmaceutical intermediates or agrochemicals.

While the principles of asymmetric catalysis and the use of chiral resolving agents and auxiliaries are well-established in the synthesis of single-enantiomer drugs and agricultural products, direct evidence linking This compound to the production of specific, named intermediates for these industries could not be found in the searched resources. The literature broadly discusses various methods for achieving enantiopurity, such as diastereomeric salt formation and the use of chiral auxiliaries, but does not provide concrete data, such as reaction schemes, yields, or enantiomeric excess values, for reactions involving this particular compound in the specified contexts.

Therefore, a detailed discussion, including data tables and specific research findings on the role of This compound in the synthesis of enantiomerically pure pharmaceutical intermediates and agrochemicals, cannot be provided at this time. Further investigation into proprietary industrial processes or more specialized research databases may be required to uncover such applications.

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms in its Formation and Reactivity

The formation and reactivity of organosilicon compounds, including silylacetic acids, often involve unique mechanistic pathways. For instance, the acylation of peptides using precursors like benzyl (B1604629) malonic acid proceeds through a reactive ketene (B1206846) intermediate. This process is highly efficient and yields are often quantitative. iucc.ac.il DFT studies of such reactions support a kinetically favorable concerted mechanism for the formation of the reactive intermediate and subsequent acylation. iucc.ac.il While not specific to (-)-Benzylmethylphenylsilylacetic Acid, these studies on similar acid-mediated reactions provide a framework for understanding its potential formation mechanisms, which likely involve nucleophilic attack on a silicon electrophile or the functionalization of a pre-existing silyl (B83357) group.

Transition State Analysis for Stereoselectivity Control

The control of stereoselectivity is a critical aspect of the synthesis of chiral molecules like this compound. Transition state analysis using computational methods is a powerful tool for understanding and predicting the stereochemical outcome of a reaction. nih.govnih.gov For example, in Lewis acid-catalyzed Mukaiyama aldol (B89426) reactions, DFT has been used to explore the transition structures, revealing that pro-syn pathways often proceed through synclinal transition states, while pro-anti pathways favor antiperiplanar arrangements. nih.gov The steric effects of substituents and the geometry of the enol ether play a significant role in determining the diastereoselectivity. nih.govnih.gov Similar principles of transition state organization, potentially involving noncovalent interactions, would be expected to govern the stereoselective synthesis of this compound. nih.gov

Density Functional Theory (DFT) Calculations for:

Density Functional Theory (DFT) has become an indispensable tool for probing the properties of complex organic molecules.

The three-dimensional structure and conformational preferences of a molecule are crucial to its reactivity. For flexible molecules, multiple conformations may exist in equilibrium. DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict the geometries and relative stabilities of different conformers. scielo.brscielo.br For example, in the study of N-benzyl-N-(furan-2-ylmethyl) acetamide, DFT calculations identified nine stable conformations, revealing a complex rotational equilibrium in solution. scielo.br A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify all low-energy conformers and their relative populations.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31+G(d) | Initial geometry optimization and exploration of potential energy surfaces. scielo.br |

| mPW1PW91 | 6-311+G(2d,p) | High-accuracy NMR chemical shift calculations for conformational validation. scielo.br |

| CAM-B3LYP | 6-31+G* | Investigating electronic properties and absorption spectra of different conformers. nih.gov |

| PBE0-D3BJ | def2-TZVP | Geometry optimization with dispersion corrections, providing accurate structures. nih.gov |

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are widely used to determine these properties. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov For this compound, the HOMO would likely be located on the electron-rich phenyl rings or the carboxylic acid group, while the LUMO might be associated with the silicon atom or the antibonding orbitals of the carbonyl group. This information allows for the prediction of how the molecule will interact with other reagents.

DFT calculations are crucial for understanding the origins of stereoselectivity in asymmetric reactions. researchgate.net By modeling the transition states leading to different stereoisomers, the energy differences can be calculated to predict which product will be favored. For instance, in proline-catalyzed aldol reactions, DFT studies have identified four key transition states, and their relative energies successfully explain the observed enantioselectivity. researchgate.net The calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or CH-π interactions, that stabilize one transition state over another, thereby controlling the stereochemical outcome. nih.govresearchgate.net A similar computational investigation for this compound would pinpoint the key interactions responsible for its specific chirality.

| Factor | Description | Relevant Study Example |

|---|---|---|

| Transition State Geometry | The spatial arrangement of atoms in the transition state (e.g., synclinal vs. antiperiplanar). | Mukaiyama Aldol Reactions nih.gov |

| Non-covalent Interactions | Stabilizing forces such as hydrogen bonds, CH···O, or π-π stacking in the transition state. | Cyclopropenimine Catalysis nih.gov |

| Steric Hindrance | Repulsive interactions between bulky groups that disfavor certain transition states. | Mukaiyama Aldol Reactions nih.gov |

| Solvent Effects | The influence of the solvent in stabilizing or destabilizing transition states, often modeled with PCM. researchgate.net | Proline-Catalyzed Aldol Reactions researchgate.net |

Stereoelectronic Effects of the Silicon Center on Reaction Pathways

The silicon atom in organosilicon compounds exerts significant stereoelectronic effects that can profoundly influence reaction pathways. A key phenomenon is the β-silicon effect, where a silicon group stabilizes a positive charge at the β-position. This is due to hyperconjugation, an interaction between the high-energy σ(C-Si) bonding orbital and an adjacent empty p-orbital. This stabilization facilitates the formation of carbocation intermediates. The electropositive nature of silicon makes the C-Si bond a good electron donor. These stereoelectronic effects arise from the secondary overlap of Natural Bond Orbitals (NBOs) on adjacent atoms. Understanding these effects is crucial for predicting the regioselectivity and stereoselectivity of reactions involving compounds like this compound.

Advanced Analytical Techniques for Stereochemical Analysis in Research

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers of (-)-Benzylmethylphenylsilylacetic acid with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Research Findings: The enantioselective separation of chiral carboxylic acids, including organosilicon analogues, is effectively achieved using polysaccharide-based and anion-exchange CSPs. For this compound, the carboxylic acid moiety is the primary site for interaction with the CSP.

Polysaccharide-Based CSPs: Columns with chiral selectors such as cellulose or amylose derivatives immobilized on a silica support are widely used. The separation mechanism involves a combination of interactions, including hydrogen bonding with the carboxyl group, π-π stacking with the phenyl and benzyl (B1604629) groups, and dipole-dipole interactions. The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for optimizing resolution. nih.govresearchgate.net

Anion-Exchange CSPs: Chiral selectors based on quinine or quinidine carbamates are particularly effective for acidic compounds. The primary interaction is an ionic bond between the protonated tertiary amine of the selector and the deprotonated carboxylate of the silylacetic acid. This strong interaction often provides excellent enantioselectivity. chiraltech.com

The choice of mobile phase additives, such as small amounts of acid (e.g., trifluoroacetic acid), can significantly influence the retention and resolution by modifying the ionization state of both the analyte and the CSP. nih.gov

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Interaction Mechanism | Applicability for this compound |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Hydrogen bonding, π-π interactions, steric hindrance | High; allows for separation based on the spatial arrangement of the benzyl, methyl, and phenyl groups around the silicon center. |

| CHIRALPAK QN-AX (Quinine-based) | Methanol/Acetic Acid/Ammonium Acetate | Anion exchange, hydrogen bonding, dipole-dipole | Excellent; exploits the acidic nature of the analyte for strong, selective interactions. |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound requires derivatization prior to analysis by chiral GC. colostate.eduresearchgate.net

Research Findings: The standard approach involves converting the carboxylic acid group into a more volatile ester, typically a methyl or ethyl ester. This is achieved through reaction with an alcohol in the presence of an acid catalyst or with a derivatizing agent like diazomethane. Silylation, converting the carboxylic acid to a trimethylsilyl (TMS) ester, is another common strategy. colostate.edusigmaaldrich.com

Once derivatized, the enantiomers can be separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for this purpose. gcms.cz The chiral cavities of the cyclodextrin molecules form transient diastereomeric inclusion complexes with the enantiomers of the derivatized analyte, leading to different retention times. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters for achieving baseline separation. sigmaaldrich.comnih.gov

| Derivatization Step | Derivatizing Agent | Chiral Stationary Phase | Principle of Separation |

|---|---|---|---|

| Esterification | Methanolic HCl or Diazomethane | Permethylated β-cyclodextrin | Formation of transient diastereomeric inclusion complexes between the ester derivatives and the chiral cavity of the cyclodextrin. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trifluoroacetyl derivatized cyclodextrin | Differential interaction energies of the TMS-ester enantiomers within the chiral environment of the CSP. |

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Derivatizing Agents

NMR spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) and, in some cases, the absolute configuration of chiral molecules. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary must be used to induce a chemical shift difference between them.

Research Findings: Two primary methods are applicable to this compound:

Chiral Derivatizing Agents (CDAs): The carboxylic acid is covalently reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. nih.gov These diastereomers have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to determine their relative ratio, which corresponds to the enantiomeric ratio of the original acid. A widely used CDA is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. chemrxiv.orgtcichemicals.comnih.gov The resulting diastereomeric Mosher's esters will exhibit different chemical shifts for protons near the stereogenic silicon center.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the analyte. The CSA forms weak, transient diastereomeric complexes with each enantiomer of this compound through non-covalent interactions (e.g., hydrogen bonding). researchgate.netresearchgate.net This association creates a chiral environment that causes a separation of signals for the two enantiomers in the NMR spectrum. The magnitude of the induced chemical shift difference (Δδ) depends on the strength of the interaction and the specific CSA used. The availability of compounds like "(+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]" indicates the utility of this compound itself or its enantiomer as a chiral solvating or derivatizing agent for other molecules, and conversely, that these NMR methods are standard for its analysis. labcompare.com

| Method | Chiral Auxiliary Example | Interaction | Observed NMR Effect |

|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid chloride | Covalent bond formation (ester) | Appearance of two distinct sets of signals for the resulting diastereomers, allowing for quantification by integration. |

| Chiral Solvating Agent (CSA) | (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Non-covalent (hydrogen bonding, π-stacking) | Splitting of analyte signals into two, corresponding to each enantiomer in the diastereomeric complexes. |

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be obtained. nih.govnih.gov

Research Findings: The determination of the absolute configuration of a chiral molecule like this compound relies on the phenomenon of anomalous dispersion. csic.esmit.edu When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, meaning that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are no longer identical. By carefully measuring these intensity differences (Bijvoet pairs), the true handedness of the molecule in the crystal can be determined.

For molecules containing only light atoms (C, H, O, Si), the anomalous dispersion effect is weak. However, modern diffractometers and computational methods, such as the calculation of the Flack parameter, often allow for the reliable determination of the absolute configuration even in the absence of a heavy atom. ed.ac.uknih.gov An alternative strategy is to co-crystallize the acid with a molecule of known absolute configuration, which then serves as an internal reference. nih.gov

| Parameter | Description | Significance for Absolute Configuration |

|---|---|---|

| Anomalous Dispersion | Wavelength-dependent scattering effect causing phase shifts in scattered X-rays. | Creates measurable intensity differences between Bijvoet pairs (Ihkl ≠ I-h-k-l), allowing for the determination of the correct enantiomer. csic.es |

| Flack Parameter | A parameter refined during crystallographic analysis that indicates the relative proportion of the two possible enantiomeric structures in the crystal. | A value close to 0 indicates the correct absolute configuration has been assigned; a value close to 1 indicates the inverted structure is correct. ed.ac.uk |

| Space Group | Describes the symmetry of the crystal lattice. | An enantiomerically pure compound must crystallize in one of the 65 chiral (Sohncke) space groups, which lack inversion centers or mirror planes. thieme-connect.de |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical arrangement of atoms and chromophores within the molecule.

Research Findings: For this compound, the phenyl and benzyl groups act as chromophores. The CD spectrum is a plot of the difference in absorption (ΔA) versus wavelength and is unique for each enantiomer, with the spectrum of the (+) enantiomer being a mirror image of the (-) enantiomer.

While empirical rules can sometimes be used, the most reliable method for assigning the absolute configuration from a CD spectrum is to compare the experimental spectrum with one predicted by ab initio quantum mechanical calculations. dtic.mildtic.mil By calculating the theoretical CD spectrum for a known configuration (e.g., the R- or S-isomer) and matching it to the experimentally measured spectrum, the absolute configuration of the analyte can be determined. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores around the chiral silicon center. nih.gov

| Technique | Principle | Information Obtained | Method for Absolute Configuration |

|---|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules. | Provides a unique spectral fingerprint for each enantiomer, reflecting its three-dimensional structure. | Comparison of the experimental CD spectrum with theoretical spectra calculated for a known absolute configuration (e.g., R or S) using quantum mechanical methods. dtic.mil |

Q & A

Q. Methodological Steps :

Derivatization : React the target chiral compound (e.g., alcohol) with this compound under anhydrous conditions.

NMR Acquisition : Use deuterated solvents (e.g., CDCl) to minimize signal interference.

Peak Analysis : Identify split resonances for diastereomers and integrate peak areas to calculate e.e. using the formula:

Validation : Compare results with chiral chromatography (e.g., HPLC) to confirm accuracy .

What experimental design considerations are critical for optimizing NMR parameters when using this compound?

Advanced studies require optimization of NMR acquisition parameters to maximize signal resolution:

- Magnetic Field Strength : Higher fields (≥400 MHz) improve sensitivity and chemical shift dispersion.

- Solvent Choice : Deuterated chloroform (CDCl) is preferred for non-polar derivatives, while DMSO-d may be used for polar compounds .

- Temperature Control : Stabilize sample temperature to ±0.1°C to avoid peak broadening.

- Relaxation Delays : Set relaxation times ≥5× the longest value of target protons to ensure complete magnetization recovery.

Table 1 : Recommended NMR Parameters for Diastereomer Resolution

| Parameter | Optimal Setting |

|---|---|

| Magnetic Field | ≥400 MHz |

| Solvent | CDCl or DMSO-d |

| Acquisition Time | ≥2 sec |

| Number of Scans | 32–64 |

How can researchers resolve contradictory data between NMR and chromatographic methods in e.e. analysis?

Discrepancies may arise due to impurities, incomplete derivatization, or solvent effects. Mitigation Strategies :

Purity Verification : Confirm substrate and reagent purity via HPLC or GC-MS before derivatization.

Derivatization Yield Check : Monitor reaction completion using TLC or in-situ H NMR.

Solvent Effects : Test multiple solvents to rule out aggregation or hydrogen bonding artifacts.

Cross-Validation : Compare results with circular dichroism (CD) or X-ray crystallography for absolute configuration confirmation .

What synthetic strategies are employed to produce this compound, and how is its stereochemical integrity verified?

While synthesis details are not explicitly provided in the evidence, analogous silylacetic acids are typically synthesized via:

Silylation : Reacting benzylmethylphenylsilane with a chiral acetic acid precursor under Grignard or hydride conditions.

Chiral Resolution : Use enzymatic or chromatographic methods to isolate the desired enantiomer.

Q. Characterization Techniques :

- Chiral HPLC : Confirm enantiopurity using a chiral stationary phase (e.g., amylose-based columns).

- Optical Rotation : Measure and compare with literature values.

- NMR Chiral Shift Reagents : Employ europium tris(dipivaloylmethanate) to induce split peaks for stereochemical validation .

How does solvent deuteration impact the accuracy of NMR studies involving this compound?

Deuterated solvents eliminate strong proton signals that obscure target resonances. Key considerations:

- Solvent Purity : Ensure >99.8% deuteration to minimize residual proton signals.

- Chemical Compatibility : Avoid solvents that react with the silyl group (e.g., DO for moisture-sensitive derivatives).

- Lock Signal Stability : Use solvents with strong deuterium signals (e.g., CDCl) for stable field locking .

Table 2 : Solvent Compatibility Guide

| Solvent | Compatibility | Notes |

|---|---|---|

| CDCl | High | Ideal for non-polar compounds |

| DMSO-d | Moderate | Use for polar derivatives |

| CD | Low | Avoid for sterically hindered substrates |

What advanced techniques complement this compound in stereochemical analysis?

Dynamic NMR (DNMR) : Resolve enantiomerization barriers by analyzing temperature-dependent coalescence of split peaks.

Diffusion-Ordered Spectroscopy (DOSY) : Differentiate diastereomers based on hydrodynamic radius differences.

Computational Modeling : Predict chemical shifts using DFT (e.g., B3LYP/6-31G*) to validate experimental NMR assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.